![molecular formula C10H9BrO3 B13511353 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde CAS No. 57961-87-2](/img/structure/B13511353.png)
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is a chemical compound that features a brominated benzodioxole moiety attached to a propionaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionic acid.
Reduction: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated benzodioxole moiety can enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a propionaldehyde group.
3-(5-Bromo-2,3-dimethoxyphenyl)acrylic acid: Contains a brominated aromatic ring with different substituents.
6-Bromo-alpha-cyano-1,3-benzodioxole-5-acrylic acid: Features a cyano group in addition to the brominated benzodioxole moiety.
Uniqueness
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is unique due to the presence of both a brominated benzodioxole ring and a propionaldehyde group
Properties
CAS No. |
57961-87-2 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h3-5H,1-2,6H2 |
InChI Key |
LGXSWVDTBSNSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




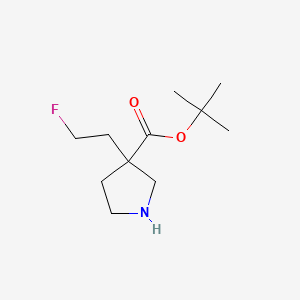
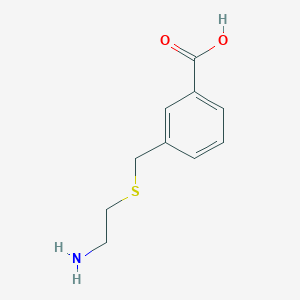
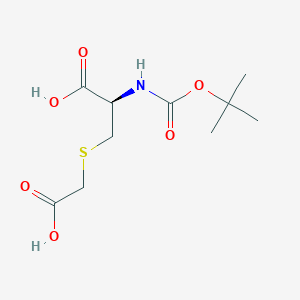
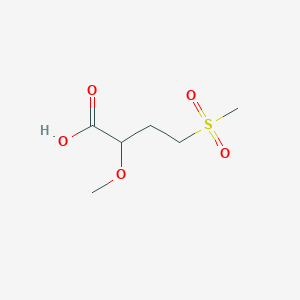
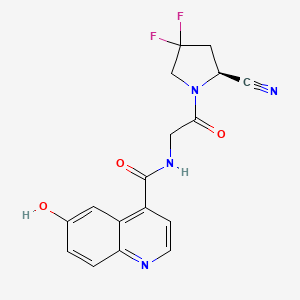
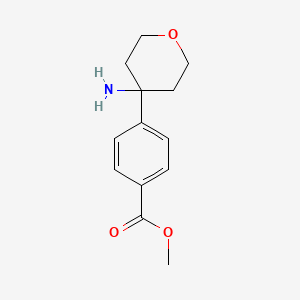
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
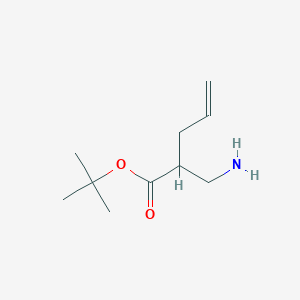
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
